molecular formula C8H11N B130917 4-Methylbenzylamine CAS No. 104-84-7

4-Methylbenzylamine

Cat. No. B130917
CAS RN: 104-84-7
M. Wt: 121.18 g/mol
InChI Key: HMTSWYPNXFHGEP-UHFFFAOYSA-N
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Patent
US05371293

Procedure details

In place of 26.8 g of isophthalonitrile and 30 g of ammonia in Example 1, 24.6 g of terephthalonitrile, 52 g of dioxane and 25 g of ammonia were changed into the same autocLave and subjected to reaction in the same manner as in Example 1. It was found that the yield of 1,4-BAC was 88.2%, the yields of 4-methylbenzylamine and paraxylylenediamine were 7.2% and 2.1%, respectively, and that of other lower boiling and higher boiling products was 2.5%.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
52 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(#N)C1C=CC=C(C#N)C=1.N.[C:12](#[N:21])[C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=1>O1CCOCC1>[CH3:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1.[C:13]1([CH2:12][NH2:21])[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
26.8 g
Type
reactant
Smiles
C(C1=CC(C#N)=CC=C1)#N
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
24.6 g
Type
reactant
Smiles
C(C1=CC=C(C#N)C=C1)#N
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
N
Step Five
Name
Quantity
52 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to reaction in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(CN)C=C1
Name
Type
product
Smiles
C1(=CC=C(C=C1)CN)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05371293

Procedure details

In place of 26.8 g of isophthalonitrile and 30 g of ammonia in Example 1, 24.6 g of terephthalonitrile, 52 g of dioxane and 25 g of ammonia were changed into the same autocLave and subjected to reaction in the same manner as in Example 1. It was found that the yield of 1,4-BAC was 88.2%, the yields of 4-methylbenzylamine and paraxylylenediamine were 7.2% and 2.1%, respectively, and that of other lower boiling and higher boiling products was 2.5%.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
52 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(#N)C1C=CC=C(C#N)C=1.N.[C:12](#[N:21])[C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=1>O1CCOCC1>[CH3:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1.[C:13]1([CH2:12][NH2:21])[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
26.8 g
Type
reactant
Smiles
C(C1=CC(C#N)=CC=C1)#N
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
N
Step Three
Name
Quantity
24.6 g
Type
reactant
Smiles
C(C1=CC=C(C#N)C=C1)#N
Step Four
Name
Quantity
25 g
Type
reactant
Smiles
N
Step Five
Name
Quantity
52 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to reaction in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(CN)C=C1
Name
Type
product
Smiles
C1(=CC=C(C=C1)CN)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.